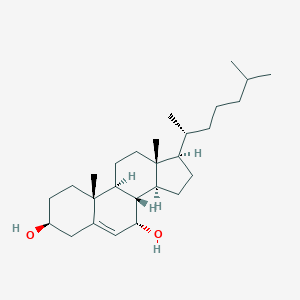

7alfa-Hidroxicolesterol

Descripción general

Descripción

7alpha-Hydroxycholesterol (7α-HC) is a cholesterol-based molecule that has recently been gaining attention due to its potential applications in scientific research. 7α-HC is an oxysterol, a type of cholesterol derivative, and is a metabolite of cholesterol. It has been studied for its biochemical, physiological, and pharmacological effects as well as its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Indicador de la Síntesis de Ácidos Biliares

7alfa-Hidroxicolesterol se utiliza como un indicador de la síntesis total de ácidos biliares en humanos . Se mide por cromatografía de gases-líquidos-espectrometría de masas bajo diferentes condiciones experimentales . La concentración sérica de this compound se puede utilizar para evaluar los cambios en las tasas de síntesis de ácidos biliares durante períodos cortos y largos .

Comprensión de la Homeostasis del Colesterol

El estudio de this compound contribuye a comprender la regulación de la homeostasis general del colesterol . Es la primera y la enzima limitante de la velocidad en la vía clásica de síntesis de ácidos biliares . Esta enzima se expresa exclusivamente en el retículo endoplásmico de los hepatocitos y está regulada por los productos finales, los ácidos biliares, que regresan al hígado a través de la circulación enterohepática .

Regulación Transcripcional del Gen CYP7A1

This compound juega un papel crucial en la comprensión de la regulación transcripcional del gen CYP7A1 . El gen CYP7A1 codifica la enzima colesterol 7 alfa-hidroxilasa, que participa en la conversión del colesterol a ácidos biliares .

Desarrollo de Terapias Farmacéuticas Basadas en Ácidos Biliares

El descubrimiento de los receptores activados por ácidos biliares y sus funciones en la regulación del metabolismo de lípidos, glucosa y energía ha llevado al desarrollo de terapias farmacéuticas basadas en ácidos biliares . Estas terapias se utilizan para el tratamiento de enfermedades metabólicas relacionadas con el hígado, como las enfermedades hepáticas grasas alcohólicas y no alcohólicas, la cirrosis hepática, la diabetes, la obesidad y el carcinoma hepatocelular

Mecanismo De Acción

Target of Action

The primary target of 7alpha-Hydroxycholesterol is the enzyme cytochrome P450 7A1 (CYP7A1) . This enzyme plays a crucial role in cholesterol metabolism .

Mode of Action

7alpha-Hydroxycholesterol is created by the action of CYP7A1 , which converts cholesterol into 7alpha-Hydroxycholesterol . This conversion is the first and rate-limiting step in bile acid synthesis .

Biochemical Pathways

7alpha-Hydroxycholesterol is a precursor in the bile acid synthesis pathway . After its formation, it is further converted into 7alpha-hydroxy-4-cholestene-3-one . These conversions reflect the activity of the bile acid synthetic pathway .

Pharmacokinetics

The pharmacokinetics of 7alpha-Hydroxycholesterol are closely tied to the regulation of CYP7A1. The capacity to suppress CYP7A1 is highest for chenodeoxycholic acid (CDCA), followed by deoxycholic acid (DCA), and then cholic acid (CA) . This suppression affects the conversion of cholesterol into 7alpha-Hydroxycholesterol, thereby influencing its bioavailability .

Result of Action

The production of 7alpha-Hydroxycholesterol leads to the suppression of CYP7A1, which in turn represses bile acid biosynthesis . This has implications for cholesterol metabolism and the treatment of conditions like cerebrotendinous xanthomatosis .

Action Environment

The action of 7alpha-Hydroxycholesterol can be influenced by environmental factors such as the gut microbiota . For instance, a substantial part of the capacity of CA to suppress CYP7A1 is mediated by DCA formed from CA in the intestine . This suggests that the gut microbiota can influence the efficacy and stability of 7alpha-Hydroxycholesterol’s action .

Análisis Bioquímico

Biochemical Properties

7alpha-Hydroxycholesterol interacts with several enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is cholesterol 7alpha-hydroxylase (CYP7A1), which catalyzes the conversion of cholesterol to 7alpha-Hydroxycholesterol . This interaction is a rate-limiting step in bile acid synthesis .

Cellular Effects

7alpha-Hydroxycholesterol has significant effects on various types of cells and cellular processes. It induces inflammation by enhancing the production of chemokine (C-C motif) ligand 2 . It also elicits TLR6-Mediated Expression of IL-23 in Monocytic Cells .

Molecular Mechanism

The molecular mechanism of 7alpha-Hydroxycholesterol involves its conversion from cholesterol by the enzyme cholesterol 7alpha-hydroxylase (CYP7A1). This conversion is the first and rate-limiting step in bile acid synthesis . The inhibition of cholesterol 7-alpha-hydroxylase represses bile acid biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7alpha-Hydroxycholesterol change over time. It has been shown that treatment of patients with cerebrotendinous xanthomatosis (CTX) with cholic acid can replace the commonly used treatment with chenodeoxycholic acid .

Dosage Effects in Animal Models

The effects of 7alpha-Hydroxycholesterol vary with different dosages in animal models. Most studies on bile acid synthesis were performed using animal models. Despite marked differences in bile acid composition and pool size between humans and mice, results obtained from mouse studies have been translated to therapies for metabolic diseases .

Metabolic Pathways

7alpha-Hydroxycholesterol is involved in the classic pathway of bile acid synthesis from cholesterol. It is converted to 7alpha-hydroxy-4-cholestene-3-one (7αC4), both reflecting the activity of the bile acid synthetic pathway .

Transport and Distribution

7alpha-Hydroxycholesterol is transported and distributed within cells and tissues. The main effect of treatment with orally applied primary bile acids is the suppression of the rate-limiting enzyme in the neutral pathway of bile acid synthesis, cytochrome P450 7A1 (CYP7A1; Cholesterol-7alpha-monooxygenase) .

Subcellular Localization

The subcellular localization of 7alpha-Hydroxycholesterol is primarily associated with the endoplasmic reticulum membrane, an intracellular membrane-bounded organelle . This localization is crucial for its activity and function in the synthesis of bile acids from cholesterol .

Propiedades

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-RVOWOUOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903965 | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

566-26-7 | |

| Record name | 7α-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3beta,7alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7.ALPHA.-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95D0I22I0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

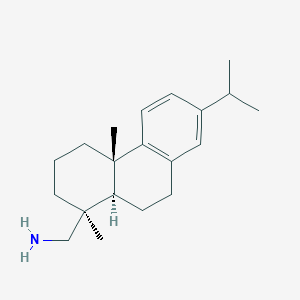

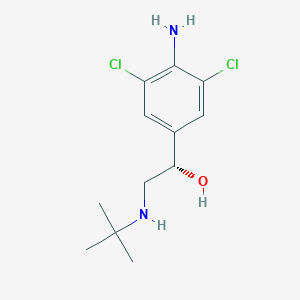

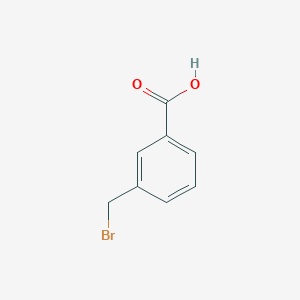

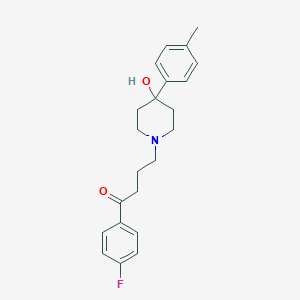

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)